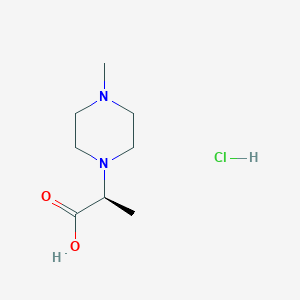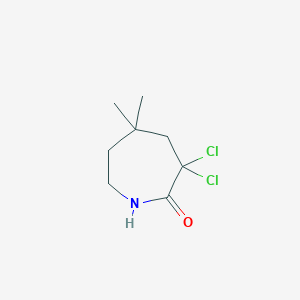![molecular formula C7H17ClN2O B8104593 [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride](/img/structure/B8104593.png)
[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a quaternary ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and methylamine.
Formation of Intermediate: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation: The intermediate is then reacted with methylamine to form the corresponding amide.
Quaternization: The amide is treated with a methylating agent, such as methyl iodide, to form the quaternary ammonium compound.
Salt Formation: Finally, the quaternary ammonium compound is converted to its chloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) in basic conditions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and neurotransmission due to its structural similarity to certain neurotransmitters.
Medicine
In medicine, it is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, influencing their activity and function. This interaction can modulate signaling pathways and biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;bromide
- [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;iodide
- [(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;sulfate
Uniqueness
[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride is unique due to its specific chloride counterion, which can influence its solubility, stability, and reactivity compared to its bromide, iodide, or sulfate counterparts. This uniqueness makes it particularly suitable for certain applications where chloride ions are preferred.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINSHAGISCSSV-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)

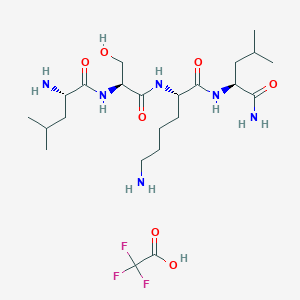

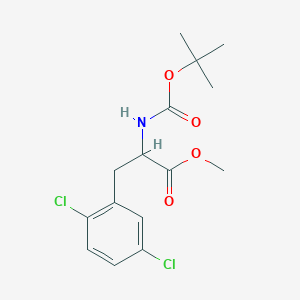
![6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B8104561.png)
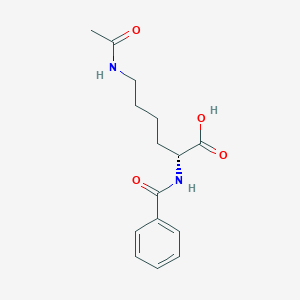
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-ethynylpyridin-2-yl)carbamate](/img/structure/B8104582.png)

![5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B8104592.png)

